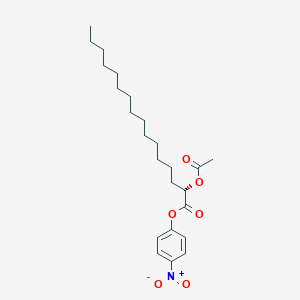
1-Methyl-1H-pyrazole-3-sulfonyl isocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-1H-pyrazole-3-sulfonyl isocyanate is a heterocyclic compound that features a pyrazole ring substituted with a methyl group at the 1-position and a sulfonyl isocyanate group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-1H-pyrazole-3-sulfonyl isocyanate typically involves the reaction of 1-Methyl-1H-pyrazole-3-sulfonyl chloride with a suitable isocyanate source. The reaction is usually carried out under mild conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of the synthesis would depend on the availability of starting materials and the efficiency of the reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methyl-1H-pyrazole-3-sulfonyl isocyanate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl isocyanate group can participate in nucleophilic substitution reactions, where nucleophiles attack the electrophilic carbon of the isocyanate group.
Cycloaddition Reactions: The compound can undergo [3+2] cycloaddition reactions with alkynes or alkenes to form pyrazole derivatives.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in reactions with this compound include amines, alcohols, and thiols.
Cycloaddition Reagents: Terminal alkynes and alkenes are often used in cycloaddition reactions.
Major Products:
Substitution Products: Depending on the nucleophile, the major products can include ureas, carbamates, and thiocarbamates.
Cycloaddition Products: Pyrazole derivatives are the primary products of cycloaddition reactions.
Applications De Recherche Scientifique
1-Methyl-1H-pyrazole-3-sulfonyl isocyanate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of agrochemicals and dyes.
Mécanisme D'action
The mechanism of action of 1-Methyl-1H-pyrazole-3-sulfonyl isocyanate involves its reactivity towards nucleophiles and its ability to form stable heterocyclic structures. The sulfonyl isocyanate group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications to form stable and biologically active compounds .
Comparaison Avec Des Composés Similaires
1-Methyl-1H-pyrazole-4-sulfonyl chloride: This compound is similar in structure but has the sulfonyl chloride group at the 4-position instead of the 3-position.
1-Methyl-1H-pyrazole-3-sulfonyl chloride: This is a precursor to the isocyanate compound and shares similar reactivity.
Uniqueness: 1-Methyl-1H-pyrazole-3-sulfonyl isocyanate is unique due to the presence of both a sulfonyl and an isocyanate group, which imparts distinct reactivity patterns. This dual functionality allows for a broader range of chemical transformations compared to its analogs .
Propriétés
Numéro CAS |
88399-10-4 |
|---|---|
Formule moléculaire |
C5H5N3O3S |
Poids moléculaire |
187.18 g/mol |
Nom IUPAC |
1-methyl-N-(oxomethylidene)pyrazole-3-sulfonamide |
InChI |
InChI=1S/C5H5N3O3S/c1-8-3-2-5(7-8)12(10,11)6-4-9/h2-3H,1H3 |
Clé InChI |
CCLRQEQGMILUDF-UHFFFAOYSA-N |
SMILES canonique |
CN1C=CC(=N1)S(=O)(=O)N=C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2'-[Propane-1,3-diylbis(oxy)]di(ethane-1-thiol)](/img/structure/B14377016.png)

![N-[(Methanesulfonyl)oxy]-N-(4-methylphenyl)acetamide](/img/structure/B14377033.png)
![4,4-Dimethyl-3-[(trimethylsilyl)oxy]pentan-2-one](/img/structure/B14377039.png)

![1,1'-[Oxydi(4,1-phenylene)]bis[(4-chlorophenyl)ethane-1,2-dione]](/img/structure/B14377055.png)
![8-[(E)-Benzylideneamino]naphthalene-1-sulfonic acid](/img/structure/B14377056.png)

![4-Chloro-2-[2-(4-methylcyclohex-3-en-1-yl)propan-2-yl]phenol](/img/structure/B14377060.png)





